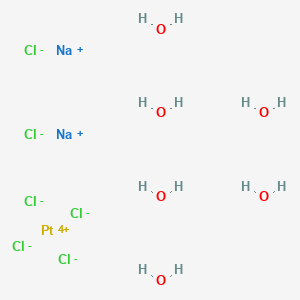

Sodium hexachloroplatinate(IV) hexahydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

disodium;hexachloroplatinum(2-);hexahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6ClH.2Na.6H2O.Pt/h6*1H;;;6*1H2;/q;;;;;;2*+1;;;;;;;+4/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBFQOIBWJITQRI-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.O.O.O.O.[Na+].[Na+].Cl[Pt-2](Cl)(Cl)(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl6H12Na2O6Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

561.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Orange odorless powder; Soluble in water; [Alfa Aesar MSDS] | |

| Record name | Sodium hexachloroplatinate(IV) hexahydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21711 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

19583-77-8 | |

| Record name | Natriumchloroplatinat | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the chemical properties of Sodium hexachloroplatinate(IV) hexahydrate?

An In-depth Technical Guide to the Chemical Properties of Sodium Hexachloroplatinate(IV) Hexahydrate

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (Na₂[PtCl₆]·6H₂O) is a pivotal inorganic compound that serves as a primary source of platinum for a multitude of applications, ranging from the synthesis of advanced catalytic materials to the development of novel therapeutics. Its chemical behavior is dictated by the robust hexachloroplatinate(IV) anion, a classic example of an octahedral coordination complex. This guide provides a comprehensive exploration of the core chemical properties of this compound, offering insights into its structure, reactivity, and stability. We will delve into the causality behind its chemical behavior, providing field-proven context for researchers, scientists, and professionals in drug development.

Molecular Structure and Physicochemical Characteristics

This compound is an ionic salt consisting of two sodium cations (Na⁺), one hexachloroplatinate(IV) anion ([PtCl₆]²⁻), and six molecules of water of hydration. The central platinum atom is in the +4 oxidation state and is coordinated to six chloride ligands in a classic octahedral geometry. This d⁶ low-spin configuration results in a kinetically inert complex, a property that defines much of its chemical behavior.

The compound typically appears as an orange or yellow-orange crystalline solid.[1][2] It is hygroscopic and readily forms the hexahydrate when exposed to a relative humidity greater than 50%.[3] The water of hydration can be removed by heating the compound to 110°C.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | Na₂PtCl₆·6H₂O | [4][5] |

| Molecular Weight | 561.87 g/mol | [1][4][5] |

| Appearance | Orange crystalline solid/powder | [1][6] |

| Density | 2.5 g/cm³ | [1] |

| Melting Point | 100°C (Decomposes) | [1] |

| Solubility | Soluble in water and alcohol | [1][2][7] |

| CAS Number | 19583-77-8 | [4][5][8] |

Aqueous Chemistry: Hydrolysis and Equilibria

The stability of the [PtCl₆]²⁻ anion in aqueous solution is a critical aspect of its chemistry. While kinetically stable, the complex undergoes slow, stepwise hydrolysis (aquation), where chloride ligands are sequentially replaced by water molecules. This process is highly dependent on environmental conditions such as pH and chloride ion concentration.[9]

The initial hydrolysis reaction is a reversible equilibrium: [PtCl₆]²⁻ + H₂O ⇌ [PtCl₅(H₂O)]⁻ + Cl⁻

Further hydrolysis can occur, leading to a variety of chloroaqua-platinum(IV) species. In acidic solutions with a moderate to high excess of chloride ions, the equilibrium is shifted to the left, favoring the persistence of the [PtCl₆]²⁻ species.[9] Conversely, in neutral or basic solutions, or in solutions with low chloride concentration, hydrolysis is more pronounced, potentially leading to the formation of hydroxo and ultimately insoluble platinum(IV) hydroxide species (H₂Pt(OH)₆).[9]

The causality here is a direct application of Le Chatelier's principle. Increasing the concentration of a product (Cl⁻) drives the reaction backward, stabilizing the hexachloro complex. This is a crucial consideration for preparing stable stock solutions for catalytic or synthetic applications; they are often made in dilute hydrochloric acid to suppress hydrolysis.

Caption: Stepwise hydrolysis of the [PtCl₆]²⁻ anion.

Redox Chemistry and Reactivity

The hexachloroplatinate(IV) complex is a competent oxidizing agent, a property central to its use as a precursor for platinum-based materials. The Pt(IV) center can be reduced to Pt(II) or, more commonly for synthetic purposes, to elemental Pt(0).[10] This reduction is the foundational step in the synthesis of platinum nanoparticles and catalysts.

The reduction potential is influenced by the solution's composition. A wide variety of reducing agents can be employed, from common chemicals like sodium borohydride and ascorbic acid to alcohols in polyol synthesis methods.[11][12][13] The choice of reducing agent is critical as it affects the kinetics of nanoparticle nucleation and growth, thereby influencing the final size, shape, and catalytic activity of the resulting nanomaterials.[13]

The hexachloroplatinate(IV) complex can oxidize a range of organic and inorganic compounds, and the kinetics of these reactions have been studied to understand its reactivity.[10] These studies confirm that the reaction pathway can involve one or two-electron transfer steps, depending on the substrate and experimental conditions.[10]

Thermal Decomposition

When subjected to heat, this compound undergoes a multi-stage decomposition. The initial phase, occurring around 100-110°C, involves the loss of the six water molecules of hydration to yield the anhydrous salt, Na₂[PtCl₆].[1][3] Upon further heating to higher temperatures, the anhydrous salt decomposes, emitting toxic fumes of chlorine and sodium oxide.[2] The ultimate solid-state product is typically elemental platinum, often mixed with sodium chloride, depending on the atmosphere and final temperature. This thermal decomposition pathway is another method for producing platinum metal or supported platinum catalysts, although chemical reduction in solution is more common for controlled synthesis.

Application Focus: Synthesis of Platinum Nanoparticles

The chemical properties of this compound make it an ideal precursor for the bottom-up synthesis of platinum nanoparticles (PtNPs). Its high solubility in water and alcohols allows for homogeneous reaction conditions, while the facile reduction of Pt(IV) to Pt(0) enables precise control over nanoparticle formation.[4][14]

Workflow: A Self-Validating Protocol for PtNP Synthesis

The synthesis of PtNPs is a self-validating system where the chemical principles of precursor stability, reduction, and stabilization must be correctly balanced to achieve the desired outcome. The visual color change from the pale yellow of the precursor solution to a dark brown or black colloidal suspension provides immediate qualitative validation of nanoparticle formation.

Caption: General workflow for platinum nanoparticle synthesis.

Exemplary Step-by-Step Methodology

-

Precursor Solution Preparation: Dissolve a precise amount of this compound in deionized water to achieve the desired final platinum concentration (e.g., 0.1-1.0 mM). To ensure stability against premature hydrolysis, a small amount of dilute HCl can be added.

-

Addition of Stabilizer: Introduce a stabilizing agent (e.g., polyvinylpyrrolidone (PVP) or sodium citrate) to the precursor solution with stirring. The stabilizer adsorbs to the surface of the forming nanoparticles, preventing their aggregation through steric or electrostatic repulsion. The choice and concentration of the stabilizer are critical variables that influence the final particle size.[11]

-

Chemical Reduction: While vigorously stirring the solution, rapidly inject a fresh solution of a reducing agent, such as sodium borohydride (NaBH₄). The molar ratio of the reducing agent to the platinum precursor is a key parameter; a higher ratio typically leads to faster reduction and smaller nanoparticles.[12]

-

Growth and Maturation: The solution's color will rapidly change from light yellow to dark brown/black, indicating the formation of Pt(0) nanoparticles. Allow the reaction to proceed for a set period (e.g., 1-2 hours) to ensure complete reduction and stabilization.

-

Characterization: The resulting colloidal suspension should be characterized using techniques such as UV-Visible Spectroscopy (to confirm the disappearance of the Pt(IV) peak around 262 nm), and Transmission Electron Microscopy (TEM) to determine particle size, shape, and dispersity.[3][12]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate care.

-

Toxicity: It is toxic if swallowed.[8]

-

Sensitization: It is a known skin and respiratory sensitizer. Inhalation may cause allergy or asthma symptoms, and skin contact can lead to an allergic reaction.[6][7][8][15]

-

Eye Damage: The compound can cause serious eye damage.[8]

Therefore, handling should always be performed in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles or a face shield, and a lab coat.[16] For operations that may generate dust, respiratory protection is essential.[6][15]

Conclusion

The chemical properties of this compound are fundamentally linked to the electronic structure and coordination chemistry of the Pt(IV) center within the hexachloroplatinate anion. Its aqueous stability is a delicate balance of hydrolysis equilibria, while its redox activity makes it an indispensable precursor for platinum-based catalysts and nanomaterials. A thorough understanding of these properties—from solubility and stability to reactivity and thermal behavior—is essential for any researcher or developer aiming to harness the potential of platinum chemistry in their applications.

References

-

AMERICAN ELEMENTS®. This compound.

-

PubChem. This compound.

-

Chem-Impex. This compound.

-

High Purity Chemical Intermediates. This compound.

-

Fisher Scientific. This compound, 98%.

-

Guidechem. This compound 1307-82-0 wiki.

-

Wikipedia. Chloroplatinic acid.

-

chemeurope.com. Dihydrogen hexachloroplatinate (IV) hexahydrate.

-

Sigma-Aldrich. This compound.

-

The Merck Index Online. Sodium Hexachloroplatinate(IV).

-

Thermo Scientific Chemicals. This compound.

-

Thermo Fisher Scientific. SAFETY DATA SHEET - this compound.

-

D'Angelo, J. A., et al. (2009). An EXAFS study of the co-ordination chemistry of hydrogen hexachloroplatinate(IV). Journal of Synchrotron Radiation, 16(Pt 5), 645–651.

-

Lee, S. M., et al. (2012). Synthesis of Platinum Nanoparticles by Liquid Phase Reduction. Journal of Nanoscience and Nanotechnology, 12(3), 2483-2487.

-

Fisher Scientific Company. (2021). SAFETY DATA SHEET - this compound.

-

Thermo Scientific Chemicals. This compound 5 g.

-

Strem Chemicals, Inc. (2021). Safety data sheet - this compound, 98+%.

-

Hassan, R. M., et al. (2015). Kinetics and Mechanism of Hexachloroplatinate(IV) Reduction by Some Neutralized .ALPHA.Hydroxy Acids in a Carbonate-Hydrogencarbonate Buffer Medium. International Journal of Chemical Kinetics, 47(10), 629-638.

-

Hoiry, K., et al. (2023). Surfactant- and Ligand-Free Synthesis of Platinum Nanoparticles in Aqueous Solution for Catalytic Applications. Catalysts, 13(2), 246.

-

da Silva, A. G. M., et al. (2023). Tuning the Formation and Growth of Platinum Nanoparticles Using Surfactant: In Situ SAXS Study of the Aggregative Growth Mechanism. Nanomaterials, 13(13), 1958.

Sources

- 1. americanelements.com [americanelements.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Sodium Hexachloroplatinate(IV) [drugfuture.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Sodium hexachloroplatinate(IV) 98 19583-77-8 [sigmaaldrich.com]

- 6. assets.thermofisher.cn [assets.thermofisher.cn]

- 7. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | Cl6H12Na2O6Pt | CID 24846071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Tuning the Formation and Growth of Platinum Nanoparticles Using Surfactant: In Situ SAXS Study of the Aggregative Growth Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 15. minemen.org [minemen.org]

- 16. sds.strem.com [sds.strem.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of Sodium Hexachloroplatinate(IV) Hexahydrate

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O). Intended for researchers, scientists, and professionals in drug development and materials science, this document details a reliable, step-by-step synthesis protocol derived from established literature. Furthermore, it outlines a suite of essential characterization techniques, explaining the theoretical underpinnings and expected outcomes for verification of the compound's identity, purity, and structural integrity. This guide emphasizes the causality behind experimental choices, ensuring a thorough understanding of the processes involved.

Introduction: Significance and Physicochemical Properties

This compound is an important inorganic coordination compound that serves as a crucial precursor in the synthesis of various platinum-based materials.[1] Its high solubility in water and alcohol makes it a versatile starting material in both academic research and industrial applications.[2][3] The compound consists of two sodium cations (Na⁺), an octahedral hexachloroplatinate(IV) anion ([PtCl₆]²⁻), and six molecules of water of hydration. The bright orange crystalline solid is hygroscopic and plays a significant role in catalysis, nanotechnology, and as a reference standard in ¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][4]

The purity of this compound is paramount, as impurities can lead to undesirable side reactions, catalyst poisoning, or altered properties in the final products, such as platinum nanoparticles.[2] A thorough characterization is therefore essential to ensure the quality and suitability of the synthesized compound for its intended application.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | Na₂[PtCl₆]·6H₂O |

| Molecular Weight | 561.87 g/mol |

| Appearance | Orange crystalline solid |

| CAS Number | 19583-77-8 |

| Solubility | Soluble in water and alcohol[2] |

| Crystal System | (Details to be confirmed by XRD) |

| Melting Point | Decomposes upon heating |

Synthesis of this compound

The synthesis of this compound is most reliably achieved through the reaction of hexachloroplatinic acid (H₂[PtCl₆]) with a stoichiometric amount of sodium chloride (NaCl). The following protocol is adapted from the well-established procedure reported by Cox and Peters in Inorganic Syntheses.[1]

Principle of the Reaction

The synthesis is a neutralization reaction where the acidic protons of hexachloroplatinic acid are replaced by sodium cations. The reaction proceeds as follows:

H₂[PtCl₆] + 2NaCl → Na₂[PtCl₆] + 2HCl

The subsequent crystallization from an aqueous solution incorporates six water molecules into the crystal lattice to form the stable hexahydrate.

Reagents and Materials

| Reagent/Material | Grade | Purpose |

| Hexachloroplatinic acid (H₂[PtCl₆]·xH₂O) | ACS Reagent | Platinum source |

| Sodium Chloride (NaCl) | ACS Reagent, anhydrous | Sodium source |

| Deionized Water | High-purity | Solvent |

| Hydrochloric Acid (HCl) | Concentrated, ACS Reagent | To suppress hydrolysis |

| Ethanol | Anhydrous | For washing the product |

| Diethyl Ether | Anhydrous | For drying the product |

| Beakers and Erlenmeyer flasks | Borosilicate glass | Reaction and crystallization vessels |

| Magnetic stirrer and stir bar | For homogenization | |

| Hot plate | For controlled heating | |

| Rotary evaporator | For solvent removal | |

| Büchner funnel and filter paper | For product isolation | |

| Vacuum desiccator with P₄O₁₀ | For drying the final product |

Detailed Step-by-Step Protocol

-

Preparation of the Reactant Solution:

-

In a 250 mL beaker, dissolve a known quantity of hexachloroplatinic acid hydrate in a minimal amount of deionized water.

-

Add two molar equivalents of anhydrous sodium chloride to the solution.

-

Add a few drops of concentrated hydrochloric acid to the solution to maintain an acidic environment, which suppresses the hydrolysis of the [PtCl₆]²⁻ anion.

-

-

Reaction and Concentration:

-

Gently warm the solution on a hot plate with continuous stirring until all the sodium chloride has dissolved.

-

Transfer the solution to a rotary evaporator and reduce the volume under vacuum until a saturated solution is obtained and crystallization begins.

-

-

Crystallization:

-

Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the yield of crystalline product.

-

The orange crystals of this compound will precipitate from the solution.

-

-

Isolation and Purification:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of ice-cold anhydrous ethanol to remove any residual hydrochloric acid and other soluble impurities.

-

Follow with a wash using anhydrous diethyl ether to facilitate drying.

-

-

Drying and Storage:

-

Dry the final product in a vacuum desiccator over a suitable desiccant, such as phosphorus pentoxide (P₄O₁₀), until a constant weight is achieved.

-

Store the hygroscopic product in a tightly sealed container in a dry environment.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A multi-technique approach is essential for the unambiguous characterization of the synthesized this compound.

Characterization Strategy Diagram

Caption: Logical flow for the comprehensive characterization of the synthesized product.

¹⁹⁵Pt Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹⁵Pt NMR is a powerful technique for the characterization of platinum compounds due to the wide chemical shift range and the sensitivity of the ¹⁹⁵Pt nucleus to its chemical environment.

-

Principle: The synthesized this compound is dissolved in D₂O and serves as the external standard for ¹⁹⁵Pt NMR spectroscopy. By definition, the chemical shift of the [PtCl₆]²⁻ anion is set to 0 ppm.[4]

-

Expected Result: A single, sharp resonance at approximately 0 ppm should be observed, confirming the presence of the hexachloroplatinate(IV) anion and the absence of other platinum species.

Vibrational Spectroscopy (FTIR and Raman)

Vibrational spectroscopy is used to identify the functional groups present in the molecule.

-

FTIR Spectroscopy:

-

Principle: Infrared radiation is absorbed by the molecule, causing vibrations of the chemical bonds. The absorption frequencies are characteristic of the bond types.

-

Expected Results:

-

A broad absorption band in the region of 3400-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the water of hydration.

-

A bending mode for water of hydration around 1630 cm⁻¹.

-

A strong absorption band in the far-infrared region (around 340 cm⁻¹) corresponding to the Pt-Cl stretching vibration (ν₃) of the octahedral [PtCl₆]²⁻ anion.

-

-

-

Raman Spectroscopy:

-

Principle: Inelastic scattering of monochromatic light is observed, with the frequency shifts corresponding to the vibrational modes of the molecule.

-

Expected Results: The octahedral [PtCl₆]²⁻ anion has characteristic Raman active modes:

-

A strong, polarized band around 345 cm⁻¹ (ν₁, symmetric Pt-Cl stretch).

-

A band around 320 cm⁻¹ (ν₂, E₉ stretch).

-

A band around 170 cm⁻¹ (ν₅, deformation mode).

-

-

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystalline phase and purity of the synthesized material.

-

Principle: X-rays are diffracted by the crystal lattice of the material, producing a unique diffraction pattern that is a fingerprint of its crystal structure.

-

Expected Result: The obtained diffraction pattern should match the standard pattern for this compound from a crystallographic database. The absence of peaks corresponding to starting materials or byproducts will confirm the phase purity of the sample.

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and the composition of the hydrated salt.

-

Principle:

-

TGA: Measures the change in mass of a sample as a function of temperature.

-

DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature.

-

-

Expected Results:

-

A significant weight loss in the TGA curve corresponding to the loss of the six water molecules of hydration. This is expected to occur around 110 °C.[4] The theoretical weight loss for six water molecules is approximately 19.2%.

-

An endothermic peak in the DSC curve corresponding to the dehydration process.

-

At higher temperatures, further weight loss will be observed due to the decomposition of the anhydrous salt.

-

Applications in Research and Development

This compound is a versatile reagent with numerous applications:

-

Catalysis: It serves as a precursor for the synthesis of highly active platinum-based catalysts used in a wide range of chemical transformations, including hydrogenation and oxidation reactions.[1][3]

-

Nanomaterials Synthesis: It is a common starting material for the preparation of platinum nanoparticles with controlled size and morphology for applications in catalysis, electronics, and nanomedicine.[2]

-

Electrochemistry: The compound is utilized in the development of electrochemical sensors and as a component in plating baths.[3]

-

Analytical Chemistry: It has been historically used for the gravimetric determination of potassium.[5]

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is toxic if swallowed and can cause severe eye irritation. It is also a sensitizer and may cause allergic skin reactions or asthma-like symptoms upon inhalation.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This guide has provided a detailed and practical framework for the synthesis and comprehensive characterization of this compound. By following the outlined protocols and understanding the principles behind the characterization techniques, researchers can confidently prepare and verify the quality of this important platinum compound for a wide range of advanced applications. The emphasis on purity and thorough characterization is crucial for obtaining reliable and reproducible results in subsequent research endeavors.

References

- Cox, L. E., & Peters, D. G. (1972). Disodium Hexachloroplatinate(IV). Inorganic Syntheses, 13, 173–176.

-

Wikipedia. (n.d.). Sodium hexachloroplatinate. Retrieved from [Link]

-

Wikipedia. (n.d.). Platinum-195 nuclear magnetic resonance. Retrieved from [Link]

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

High Purity Chemical Intermediates. (n.d.). This compound. Retrieved from [Link]

-

DrugFuture. (n.d.). Sodium Hexachloroplatinate(IV). Retrieved from [Link]

-

MySkinRecipes. (n.d.). SODIUM HEXACHLOROPLATINATE (IV). Retrieved from [Link]

-

Lookchem. (n.d.). SODIUM HEXACHLOROPLATINATE (IV) Safety Data Sheets(SDS). Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroplatinic acid. Retrieved from [Link]

Sources

A Technical Guide to the Molecular Structure and Bonding of Sodium Hexachloroplatinate(IV) Hexahydrate

Abstract

Sodium hexachloroplatinate(IV) hexahydrate, Na₂[PtCl₆]·6H₂O, is a pivotal inorganic compound with significant applications ranging from catalysis to the synthesis of platinum-based anticancer agents.[1][2] Its chemical behavior, reactivity, and suitability for these applications are fundamentally dictated by its intricate molecular structure and the nature of its chemical bonds. This guide provides an in-depth analysis of the compound, detailing the octahedral geometry of the [PtCl₆]²⁻ anion, the role of the sodium counterions and water of hydration in the crystal lattice, and the theoretical underpinnings of its bonding based on Ligand Field Theory and Molecular Orbital Theory. Furthermore, this document outlines core experimental protocols for its characterization, offering a comprehensive resource for researchers, chemists, and drug development professionals.

Introduction: Chemical Identity and Significance

This compound is an orange, crystalline solid that is highly soluble in water.[3][4][5] It is the sodium salt of hexachloroplatinic acid, a common precursor in platinum chemistry.[3] The compound's versatility stems from the stable yet reactive hexachloroplatinate(IV) anion, making it a crucial starting material for the synthesis of platinum nanoparticles, various catalysts, and platinum-containing pharmaceuticals.[1][2][6] Its importance in drug development is particularly notable, as platinum complexes are a cornerstone of modern chemotherapy.[1][7]

Table 1: Key Chemical and Physical Properties

| Property | Value |

| Chemical Formula | Na₂[PtCl₆]·6H₂O[1] |

| Molecular Weight | 561.87 g/mol [1][5] |

| Appearance | Orange crystalline solid[3] |

| CAS Number | 19583-77-8[1][5] |

| Solubility | Soluble in water and alcohol[4][8] |

| Crystal System | Triclinic[9][10] |

| Space Group | P-1[9][10] |

Unraveling the Molecular Architecture

The solid-state structure of this compound is a complex, three-dimensional lattice built from three primary components: the hexachloroplatinate(IV) anions, sodium cations, and water molecules of hydration.

The Hexachloroplatinate(IV) Anion: [PtCl₆]²⁻

The core of the compound is the hexachloroplatinate(IV) anion, [PtCl₆]²⁻.[11] In this complex ion, a central platinum(IV) atom is coordinated to six chloride ligands.

-

Coordination Geometry: The six chloride ligands arrange themselves symmetrically around the central platinum ion, resulting in a well-defined octahedral geometry . This Oₕ symmetry is a common and stable arrangement for six-coordinate transition metal complexes.[12]

-

Bonding: The Pt-Cl bonds are strong covalent interactions. The platinum atom, in its +4 oxidation state, acts as a Lewis acid, accepting electron pairs from the chloride ligands (Lewis bases).

Caption: Octahedral geometry of the [PtCl₆]²⁻ anion.

The Role of Counterions and Hydration

The two sodium cations (Na⁺) are present to balance the 2- charge of the hexachloroplatinate anion. These ions do not directly bond with the platinum but are electrostatically attracted to the anionic complex.

The six water molecules (hexahydrate) are integral to the crystal structure. They are held in the lattice by hydrogen bonds, forming a complex network that links the sodium ions and the [PtCl₆]²⁻ anions.[13] This hydrogen bonding network, involving interactions between the water hydrogens and the chloride ligands (O–H···Cl), is crucial for stabilizing the overall crystal structure.[13] The dehydration of the compound, which occurs upon heating to around 110 °C, leads to the anhydrous form and a change in crystal structure.[3][8]

A Deeper Look at Chemical Bonding

To fully comprehend the properties of the [PtCl₆]²⁻ anion, we must turn to more advanced bonding theories that describe transition metal complexes.

Electronic Configuration of Platinum(IV)

The central platinum atom (Pt, atomic number 78) has a ground-state electron configuration of [Xe] 4f¹⁴ 5d⁹ 6s¹.[14] In its +4 oxidation state, it loses four electrons, resulting in a [Xe] 4f¹⁴ 5d⁶ configuration. These six d-electrons are key to understanding the complex's magnetic properties and electronic spectra.

Ligand Field Theory (LFT) Perspective

Ligand Field Theory (LFT) provides a powerful model for describing the electronic structure of coordination complexes by considering the interaction between the metal's d-orbitals and the ligand orbitals.[15][16]

In an isolated Pt(IV) ion, the five d-orbitals are degenerate (have the same energy). However, in an octahedral field created by the six chloride ligands, this degeneracy is lifted. The d-orbitals split into two distinct energy levels:

-

A lower-energy set of three orbitals, designated t₂g (dxy, dxz, dyz).

-

A higher-energy set of two orbitals, designated e₉ * (dx²-y², dz²).[17]

The energy separation between these levels is known as the ligand field splitting energy (Δₒ). For Pt(IV), a third-row transition metal, Δₒ is large. Chloride is generally a weak-field ligand, but the high charge of the Pt(IV) ion contributes to a significant splitting.

With a d⁶ configuration and a large Δₒ, the six d-electrons will pair up in the lower-energy t₂g orbitals. This results in a low-spin configuration (t₂g⁶ e₉⁰). Consequently, sodium hexachloroplatinate(IV) is diamagnetic , as it has no unpaired electrons.

Molecular Orbital (MO) Theory

A more complete picture is provided by Molecular Orbital (MO) theory, which considers the formation of covalent bonds through the overlap of metal and ligand orbitals.[18][19] In the [PtCl₆]²⁻ anion, the metal's 5d, 6s, and 6p orbitals combine with the ligand group orbitals (combinations of the chloride 3p orbitals) to form bonding, non-bonding, and anti-bonding molecular orbitals.

The key takeaway from the MO approach is that the highest occupied molecular orbitals (HOMOs) are derived from the non-bonding t₂g set, and the lowest unoccupied molecular orbital (LUMO) is the e₉* anti-bonding set. The energy gap between these orbitals corresponds to Δₒ and is responsible for the compound's color and UV-visible absorption spectrum.[8]

Experimental Characterization Protocols

Validating the structural and bonding models described requires a suite of analytical techniques. The following protocols outline standard methodologies for the characterization of this compound.

Caption: Workflow for the synthesis and characterization of Na₂[PtCl₆]·6H₂O.

Protocol: Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.

Methodology:

-

Crystal Growth: Grow suitable single crystals by slow evaporation of a saturated aqueous solution of Na₂[PtCl₆]·6H₂O.

-

Crystal Selection: Select a high-quality, defect-free crystal (typically <0.5 mm) and mount it on a goniometer head.

-

Data Collection: Place the crystal in a diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated through various angles. The diffracted X-rays are detected.

-

Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and space group.[9][10]

-

Structure Refinement: The initial model is refined to achieve the best fit between the observed and calculated diffraction intensities, yielding the final atomic coordinates and thermal parameters.

Self-Validation: The quality of the final structure is assessed by parameters such as the R-factor (residual factor), which should be low (<5%), and the goodness-of-fit (GOF), which should be close to 1.

Protocol: UV-Visible Spectroscopy

Objective: To probe the electronic transitions between the d-orbitals and to estimate the ligand field splitting energy (Δₒ).

Methodology:

-

Sample Preparation: Prepare a dilute solution of Na₂[PtCl₆]·6H₂O in a suitable non-absorbing solvent (e.g., 1 M HCl to prevent hydrolysis).[8]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.

-

Sample Measurement: Fill a matched quartz cuvette with the sample solution and record the absorption spectrum, typically over a range of 200-800 nm.

-

Data Analysis: Identify the absorption maxima (λ_max). The low-energy, low-intensity bands correspond to the d-d transitions. One prominent absorption maximum is observed around 262 nm.[8]

Causality: The absorbed photon energy promotes an electron from the filled t₂g orbitals to the empty e₉* orbitals. The energy of this transition provides a direct measure of Δₒ.

Protocol: Vibrational Spectroscopy (FTIR/Raman)

Objective: To identify the characteristic vibrational modes of the [PtCl₆]²⁻ anion, particularly the Pt-Cl stretching frequencies.

Methodology:

-

Sample Preparation:

-

FTIR: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a translucent disk.

-

Raman: Place the crystalline powder directly into a sample holder or capillary tube.

-

-

Data Acquisition:

-

FTIR: Acquire the infrared spectrum.

-

Raman: Irradiate the sample with a monochromatic laser and collect the scattered light.[12]

-

-

Spectral Analysis: For an octahedral [PtCl₆]²⁻ species, specific vibrational modes are active in either IR or Raman spectroscopy, or are forbidden in both.[12][20] The Pt-Cl stretching modes are of particular interest and appear in the far-infrared/low-frequency Raman region.

Trustworthiness: The observation of mutually exclusive bands in the IR and Raman spectra is a strong indicator of a centrosymmetric structure, such as the ideal octahedral geometry of the [PtCl₆]²⁻ ion.

Implications for Drug Development and Catalysis

The well-defined structure and bonding of this compound are directly linked to its utility.

-

Precursor for Anticancer Drugs: The Pt(IV) center is kinetically inert, meaning the chloride ligands do not readily dissociate.[7] This stability is advantageous. The compound can be used as a precursor to synthesize Pt(IV) prodrugs, which are designed to be reduced to active Pt(II) species inside cancer cells.

-

Catalysis: The Pt-Cl bonds can be cleaved under specific reaction conditions, allowing the platinum center to coordinate with organic substrates and catalyze a wide range of transformations, including hydrogenations and oxidations.[1] The purity of the precursor is critical, as impurities can poison the catalyst.[2]

Conclusion

This compound is a coordination compound whose macroscopic properties are a direct consequence of its microscopic structure. The octahedral coordination of the [PtCl₆]²⁻ anion, governed by the principles of ligand field theory, results in a stable, low-spin d⁶ electronic configuration. The entire ionic lattice is further stabilized by an extensive network of hydrogen bonds involving the sodium ions and water molecules. A thorough understanding of this structure and bonding, validated through standard analytical protocols, is essential for its effective application in the critical fields of catalysis and medicinal chemistry.

References

-

Chem-Impex. (n.d.). This compound. Retrieved from [Link]

-

Berg, R. W. (1978). Low temperature vibrational spectroscopy. II. Evidence for order–disorder phase transitions due to weak C–H···Cl hydrogen bonding in tetramethylammonium hexachloroplatinate (IV), -tellurate (IV), and -stannate (IV) and the related perdeuterated compounds. The Journal of Chemical Physics, 69(4), 1325-1335. Retrieved from [Link]

-

Wikipedia. (2025). Sodium hexachloroplatinate. Retrieved from [Link]

-

Merck Index. (n.d.). Sodium Hexachloroplatinate(IV). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

American Elements. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia. (2025). Ligand field theory. Retrieved from [Link]

-

Scottish Qualifications Authority. (n.d.). Unit 1 - Inorganic & Physical Chemistry 1.2 Bonding. Retrieved from [Link]

-

Wang, X., et al. (2018). Hydrogen-Bonded Organic–Inorganic Hybrid Based on Hexachloroplatinate and Nitrogen Heterocyclic Cations: Their Synthesis, Characterization, Crystal Structures, and Antitumor Activities In Vitro. Molecules, 23(11), 2899. Retrieved from [Link]

-

Jean, Y. (2005). Molecular Orbitals of Transition Metal Complexes. Oxford University Press. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Ligand Field Theory. Retrieved from [Link]

-

PubChem. (n.d.). Potassium hexachloroplatinate(IV). Retrieved from [Link]

-

Scribd. (n.d.). Ligand Field Theory and Complexes. Retrieved from [Link]

-

Stanković, B., et al. (2022). Platinum(IV) compounds as potential drugs: a quantitative structure-activity relationship study. Biointerface Research in Applied Chemistry, 13(1), 373. Retrieved from [Link]

-

Nakamura, D., et al. (1964). Covalency of Metal-Ligand Bonds in Hexahalotellurates(IV) Studied by the Pure Quadrupole Resonance of Halogens. Inorganic Chemistry, 3(2), 264-267. Retrieved from [Link]

-

Wikipedia. (2025). Molecular orbital diagram. Retrieved from [Link]

-

Wikipedia. (2025). Hexachloroplatinate. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). Introduction to Ligand Field Theory (Octahedral complexes). Retrieved from [Link]

-

ResearchGate. (2014). Modeling the Vibronic Spectra of Transition Metal Complexes: The Ligand-Field Spectrum of [PtCl₄]²⁻. Retrieved from [Link]

-

Shusharina, E. A., et al. (2011). Crystal structure and thermal properties of Na₂[ReCl₆]·6H₂O. Journal of Structural Chemistry, 52(2), 439-442. Retrieved from [Link]

-

YouTube. (2020). MOLECULAR ORBITAL DIAGRAM OF SQUARE PLANAR COMPLEX | [PtCl₄]²⁻. Retrieved from [Link]

-

Parker, S. F., et al. (2018). Vibrational Spectroscopy of Hexahalo Complexes. Applied Spectroscopy, 72(10), 1449-1457. Retrieved from [Link]

-

Cox, L. E., & Peters, D. G. (1971). Electronic and vibrational spectra for trans-dihydroxotetrachloroplatinate(IV). Inorganic Chemistry, 10(8), 1933-1936. Retrieved from [Link]

-

ChemTube3D. (n.d.). [PtCl₆]²⁺ - Platinum hexachloride. Retrieved from [Link]

-

ResearchGate. (2001). Structure and Bonding of the Hexameric Platinum(II) Dichloride, Pt₆Cl₁₂ (β‐PtCl₂). Retrieved from [Link]

-

ResearchGate. (2011). CRYSTAL STRUCTURE AND THERMAL PROPERTIES OF Na-2[ReCl6]center dot 6H(2)O. Retrieved from [Link]

-

ResearchGate. (2020). Ultrafast Vibrational Response of Activated C–D Bonds in a Chloroform–Platinum(II) Complex. Retrieved from [Link]

-

YouTube. (2018). mod12lec58 - Vibrational Spectroscopy. Retrieved from [Link]

-

Wikimedia Commons. (n.d.). Na₂[PtCl₆]·6H₂O. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]

- 4. Page loading... [guidechem.com]

- 5. This compound | Cl6H12Na2O6Pt | CID 24846071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 六氯代铂(IV)酸钠 六水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Platinum(IV) compounds as potential drugs: a quantitative structure-activity relationship study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium Hexachloroplatinate(IV) [drugfuture.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Hexachloroplatinate - Wikipedia [en.wikipedia.org]

- 12. Vibrational Spectroscopy of Hexahalo Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydrogen-Bonded Organic–Inorganic Hybrid Based on Hexachloroplatinate and Nitrogen Heterocyclic Cations: Their Synthesis, Characterization, Crystal Structures, and Antitumor Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 14. americanelements.com [americanelements.com]

- 15. Ligand field theory - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chembaby.ru [chembaby.ru]

- 19. Molecular orbital diagram - Wikipedia [en.wikipedia.org]

- 20. orbit.dtu.dk [orbit.dtu.dk]

An In-Depth Technical Guide to the Solubility of Sodium Hexachloroplatinate(IV) Hexahydrate in Organic Solvents

Introduction

Sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O) is a pivotal inorganic compound, serving as a key precursor in the synthesis of various platinum-based catalysts and active pharmaceutical ingredients (APIs).[1][2] Its bright orange crystalline structure belies a complex coordination chemistry that dictates its utility and reactivity.[3][4] For researchers, scientists, and drug development professionals, a comprehensive understanding of its solubility profile in non-aqueous, organic solvents is not merely academic; it is a fundamental prerequisite for reaction medium selection, catalyst delivery, purification via crystallization, and the formulation of platinum-containing therapeutics.

This guide provides a deep dive into the solubility characteristics of this compound. Moving beyond simple empirical data, we will explore the underlying chemical principles that govern its dissolution in organic media, present available quantitative data, and provide a robust experimental framework for determining solubility in novel solvent systems.

Theoretical Framework: The Energetics of Dissolution

The solubility of an ionic compound like this compound is governed by a thermodynamic balance between the lattice energy of the crystal and the solvation energy of the constituent ions. Dissolution occurs when the energy released upon solvation of the sodium cations (Na⁺) and hexachloroplatinate anions ([PtCl₆]²⁻) by solvent molecules is sufficient to overcome the strong electrostatic forces holding them in the crystal lattice.

The "Like Dissolves Like" Principle Re-examined for Ionic Solutes

While the adage "like dissolves like" is a useful heuristic for molecular compounds, for ionic species, a more nuanced understanding is required.[5] The key solvent properties are not just polarity, but more specifically, the dielectric constant (ε) and the ability to form coordinate bonds or strong ion-dipole interactions.[6][7]

-

Dielectric Constant (ε): This is a measure of a solvent's ability to reduce the electrostatic force between two charged particles.[6][8] Water has a very high dielectric constant (ε ≈ 80.1), making it an excellent solvent for ionic compounds.[6] The solvent molecules orient themselves around the ions, effectively shielding their charges and preventing them from re-associating. Organic solvents exhibit a wide range of dielectric constants, which is a primary determinant of their ability to dissolve ionic salts.[9] Solvents with high ε values are better equipped to stabilize the separated ions in solution.[7][10]

-

Solvent Polarity and Donor Ability: Polar solvents possess permanent dipole moments that can interact favorably with cations and anions. Protic solvents, such as alcohols, can also engage in hydrogen bonding, which can be a significant factor. For the [PtCl₆]²⁻ anion, aprotic polar solvents with high dipole moments (e.g., acetone, DMSO) can effectively solvate the Na⁺ cation, but may interact less strongly with the large, diffuse hexachloroplatinate anion.

The interplay of these factors is visually represented below.

Caption: Dissolution mechanism based on solvent dielectric constant.

Quantitative Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is sparse in readily available literature. Most sources confirm its high solubility in water and qualitative solubility in alcohol.[1][2][11] However, specific values are often not provided. The table below compiles available qualitative information and provides context with relevant solvent properties.

| Solvent | Formula | Dielectric Constant (ε) at 20-25°C | General Solubility | Reference |

| Water | H₂O | 80.1 | Soluble / Highly Soluble | [3][11][12] |

| Methanol | CH₃OH | 32.7 | Slightly Soluble | [12] |

| Ethanol | C₂H₅OH | 24.5 | Soluble | [1][2] |

| Acetone | C₃H₆O | 20.7 | Poorly Soluble / Insoluble | [13] |

| Dichloromethane | CH₂Cl₂ | 9.1 | Insoluble | General Chemical Principles |

| Tetrahydrofuran (THF) | C₄H₈O | 7.6 | Insoluble | General Chemical Principles |

| Hexane | C₆H₁₄ | 1.9 | Insoluble | General Chemical Principles |

Note: "Soluble" and "Slightly Soluble" are qualitative terms from the cited sources and can vary. Precise quantitative determination requires experimental validation.

The data indicates that polar protic solvents, particularly lower-chain alcohols, offer some degree of solubility, while less polar or aprotic solvents are generally poor choices. The slight solubility in methanol compared to the stated solubility in ethanol may seem counterintuitive given methanol's higher dielectric constant. This highlights that other factors, such as the specific nature of ion-solvent interactions and the common ion effect in commercial ethanol grades (which may contain water), can influence observed solubility.

Experimental Protocol for Solubility Determination

To generate reliable, quantitative data for a specific application, an experimental determination of solubility is essential. The following protocol describes the isothermal equilibrium method, a trustworthy technique for measuring the equilibrium solubility of a salt in a given solvent.[14][15]

Principle

An excess of the solid solute is agitated in the solvent at a constant temperature for a sufficient duration to allow the solution to reach equilibrium (saturation). The concentration of the dissolved solute in the supernatant is then measured.

Materials and Equipment

-

This compound, 98%+ purity

-

Anhydrous organic solvent of interest, HPLC grade or higher

-

Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate

-

Calibrated thermometer or thermocouple

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical balance (±0.1 mg)

-

Analytical instrumentation for platinum quantification (e.g., ICP-MS, ICP-OES, or UV-Vis Spectrophotometer)

Step-by-Step Methodology

-

Preparation: Set the thermostatic bath to the desired experimental temperature (e.g., 25.0 °C ± 0.1 °C). Allow the solvent to equilibrate to this temperature.

-

Sample Addition: To a series of sealed vials (e.g., 20 mL glass scintillation vials with PTFE-lined caps), add a known volume of the pre-heated solvent (e.g., 10.00 mL).

-

Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid remains undissolved at equilibrium. A starting point is to add enough solute to create a visible slurry.

-

Equilibration: Seal the vials tightly and place them in the thermostatic shaker. Agitate the slurries at a constant rate. The time required to reach equilibrium must be determined empirically. A common starting point is 24-48 hours.[15] Causality Note: Insufficient equilibration time is a primary source of error, leading to an underestimation of solubility. It is crucial to prove that equilibrium has been reached, typically by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) and confirming the concentration no longer increases.

-

Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the excess solid to settle for at least 30 minutes within the thermostatic bath. This prevents temperature fluctuations that would alter the solubility. Carefully withdraw a known volume of the clear supernatant using a pre-heated pipette or syringe. Immediately filter the solution through a syringe filter into a clean, dry vial. Self-Validation Note: Filtration is a critical step to remove all undissolved microcrystals. The filter material must be chemically inert to the solvent and should not adsorb the solute.

-

Dilution and Analysis: Accurately dilute the filtered saturate to a concentration suitable for the analytical method being used. Analyze the concentration of platinum in the diluted solution using a calibrated ICP-MS, ICP-OES, or other suitable technique.

-

Calculation: Calculate the solubility using the measured concentration, accounting for all dilution factors. Express the result in standard units, such as g/100 mL or mol/L.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility Measurements

-

Hydration State: The compound exists as a hexahydrate.[4][16] The presence of this crystal water means it is not a truly anhydrous system even in an anhydrous organic solvent. The anhydrous form, Na₂[PtCl₆], can be obtained by heating at 110°C and will exhibit different solubility.[4] Ensure the starting material's hydration state is well-characterized.

-

Temperature: Solubility is highly temperature-dependent. All measurements must be conducted under strict isothermal conditions.

-

Impurities: Impurities in either the solvent (e.g., water in ethanol) or the solute can significantly alter the measured solubility.

-

Complexation: Some solvents may not act merely as a dissolving medium but can actively participate in coordination chemistry, potentially displacing the chloride ligands on the platinum center, which would change the nature of the dissolved species.[17]

Implications for Research and Drug Development

A precise knowledge of solubility in organic solvents is critical for:

-

Homogeneous Catalysis: Selecting a solvent that can dissolve both the platinum catalyst and the organic substrates to ensure an efficient reaction in a single phase.

-

Synthesis and Purification: Designing effective crystallization procedures for purifying the compound or its derivatives. Anti-solvent crystallization, where a miscible solvent in which the compound is insoluble is added to a solution, relies on accurate solubility data.

-

Drug Formulation: For platinum-based drug candidates, solubility in pharmaceutically acceptable co-solvents or lipid-based systems is a key parameter for developing viable parenteral (injectable) formulations.

-

Analytical Chemistry: Sodium hexachloroplatinate is used as a chemical shift reference in ¹⁹⁵Pt NMR spectroscopy, often dissolved in D₂O due to its high solubility.[4] Understanding its behavior in other deuterated solvents can expand its utility.

Conclusion

The solubility of this compound in organic solvents is a complex phenomenon dictated primarily by the solvent's dielectric constant and its ability to solvate the constituent Na⁺ and [PtCl₆]²⁻ ions. While it is highly soluble in water, its solubility is limited in most organic solvents, with polar protic solvents like ethanol showing the most promise. Due to the scarcity of precise quantitative data, researchers must rely on robust experimental protocols, such as the isothermal equilibrium method, to determine solubility for their specific application. Careful control over temperature, solute hydration state, and equilibration time is paramount to obtaining accurate and reproducible results, which are foundational for advancing synthesis, catalysis, and pharmaceutical development involving this important platinum compound.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][16]

-

Chemistry LibreTexts. (2019, June 5). 9.2: Solubility and Structure. Retrieved from [Link][6]

-

Filo. (2025, March 19). One of the properties that chiefly determine the choice and effectiveness of a solvent.... Retrieved from [Link][7]

-

Chemistry Stack Exchange. (2019, June 12). What is dielectric constant and how does it explain the reason why water is one of the best solvents. Retrieved from [Link][10]

-

DrugFuture. (n.d.). Sodium Hexachloroplatinate(IV). Retrieved from [Link][1]

-

FTLOScience. (n.d.). The Dielectric Constant in Solubility and Solvent Systems. Retrieved from [Link][9]

-

Quora. (2021, October 2). How does the solubility of the ionic compounds depend on the dielectric constant of the medium?. Retrieved from [Link][8]

-

MDPI. (n.d.). Factors Affecting the Stability of Platinum(II) Complexes.... Retrieved from [Link][18]

-

American Elements. (n.d.). This compound. Retrieved from [Link][3]

-

ResearchGate. (n.d.). Lipid solubility of the platinum group metals.... Retrieved from [Link][19]

-

Wikipedia. (n.d.). Sodium hexachloroplatinate. Retrieved from [Link][4]

-

CUNY. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link][5]

-

ResearchGate. (n.d.). Experimental Determination of the Solubility of Platinum in Silicate Melts. Retrieved from [Link][20]

-

Solubility of Things. (n.d.). Factors Affecting Stability of Complexes. Retrieved from [Link][17]

-

NIH. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures.... Retrieved from [Link][14]

-

MDPI. (n.d.). Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles.... Retrieved from [Link][13]

-

ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures.... Retrieved from [Link][15]

Sources

- 1. Sodium Hexachloroplatinate(IV) [drugfuture.com]

- 2. Page loading... [guidechem.com]

- 3. americanelements.com [americanelements.com]

- 4. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]

- 5. chem.ws [chem.ws]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. a. One of the properties that chiefly determine the choice and effectiven.. [askfilo.com]

- 8. quora.com [quora.com]

- 9. ftloscience.com [ftloscience.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 12. This compound CAS#: 19583-77-8 [m.chemicalbook.com]

- 13. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes [mdpi.com]

- 14. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. This compound | Cl6H12Na2O6Pt | CID 24846071 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. solubilityofthings.com [solubilityofthings.com]

- 18. Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide | MDPI [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Thermal Decomposition of Sodium Hexachloroplatinate(IV) Hexahydrate

This guide provides a comprehensive technical overview of the thermal decomposition of sodium hexachloroplatinate(IV) hexahydrate (Na₂[PtCl₆]·6H₂O), a critical process in the synthesis of platinum-based materials for catalysis, drug delivery, and electrochemistry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the decomposition pathway, experimental analysis, and the underlying chemical transformations.

Introduction: The Significance of Controlled Decomposition

This compound is a key precursor for the generation of finely dispersed platinum catalysts and nanoparticles.[1][2][3] Its thermal decomposition is a fundamental technique to produce metallic platinum or platinum-containing composites with high purity and controlled morphology. Understanding the stepwise nature of this decomposition is paramount for optimizing reaction conditions and achieving desired material properties. The process involves a series of dehydration and decomposition steps, each occurring within specific temperature ranges and influenced by the surrounding atmosphere.

The Multi-Step Thermal Decomposition Pathway

The thermal decomposition of this compound is not a single-step event but rather a cascade of reactions. While specific detailed thermal analysis data for this exact compound is not extensively published, the decomposition pathway can be reliably inferred from the well-documented behavior of analogous chloroplatinate salts, such as the ammonium and silver salts, and hexachloroplatinic acid.[4][5][6] The decomposition proceeds through distinct stages of dehydration followed by the reduction of platinum(IV) to its elemental form.

Dehydration: The Initial Water Loss

The initial phase of the thermal decomposition involves the removal of the six molecules of water of hydration. This dehydration step is an endothermic process that typically occurs at relatively low temperatures. For this compound, this process is known to take place at approximately 110 °C.[7][8]

Reaction: Na₂[PtCl₆]·6H₂O(s) → Na₂ + 6H₂O(g)

This dehydration step is critical as the presence of water can influence the subsequent decomposition reactions and the morphology of the final platinum product.

Decomposition of the Anhydrous Salt

Following dehydration, the anhydrous sodium hexachloroplatinate(IV) begins to decompose at higher temperatures. Based on the behavior of similar compounds, this decomposition is expected to occur in a stepwise manner, ultimately yielding metallic platinum and sodium chloride. The decomposition of other hexachloroplatinates, like the silver salt, proceeds with the release of chlorine gas.[4][9]

A plausible decomposition pathway for anhydrous sodium hexachloroplatinate(IV) in an inert atmosphere is as follows:

Step 1: Reduction to Platinum(II) Na₂ → 2NaCl(s) + PtCl₄(g) (hypothesized intermediate)

Step 2: Further Reduction to Metallic Platinum PtCl₄(s) → Pt(s) + 2Cl₂(g)

Alternatively, the decomposition might proceed through a direct reduction:

Na₂ → 2NaCl(s) + Pt(s) + 2Cl₂(g)

When heated, the compound is expected to emit toxic fumes of chloride and sodium oxide.[10] The exact nature and temperature ranges of these intermediate steps for the sodium salt require detailed experimental investigation using techniques such as thermogravimetric analysis coupled with mass spectrometry (TGA-MS) to identify the evolved gases.

The decomposition of related ammonium hexachloroplatinate in an inert atmosphere has been shown to proceed via the formation of intermediate platinum compounds like Pt(NH₃)₂Cl₂ and PtCl₂ before the final reduction to metallic platinum.[5] This suggests the potential for intermediate platinum chloride species in the decomposition of the sodium salt as well.

Experimental Analysis of Thermal Decomposition

A thorough understanding of the thermal decomposition of this compound necessitates the use of advanced analytical techniques. Thermogravimetric Analysis (TGA), Differential Thermal Analysis (DTA), and Differential Scanning Calorimetry (DSC) are indispensable for elucidating the decomposition pathway.[11][12] In-situ X-ray Diffraction (XRD) provides real-time structural information on the solid phases during heating.[13][14]

Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material, indicating endothermic or exothermic events. A combined TGA/DTA analysis of this compound would reveal the distinct stages of decomposition.

Expected TGA/DTA Profile:

-

Stage 1 (Dehydration): An initial mass loss corresponding to the removal of six water molecules, accompanied by an endothermic peak in the DTA curve around 110 °C.[7]

-

Stage 2 (Decomposition): Subsequent mass loss at higher temperatures, corresponding to the release of chlorine gas and the formation of sodium chloride and metallic platinum. This stage may consist of multiple steps, each with a corresponding endothermic or exothermic peak in the DTA curve.

The atmosphere under which the analysis is conducted is a critical parameter. An inert atmosphere (e.g., nitrogen or argon) will promote decomposition to the metallic state, while an oxidizing atmosphere (e.g., air) could lead to the formation of platinum oxides.[15][16]

Table 1: Predicted TGA Data for the Decomposition of Na₂[PtCl₆]·6H₂O

| Decomposition Step | Temperature Range (°C) | Theoretical Mass Loss (%) | Gaseous Products | Solid Residue |

| Dehydration | ~100 - 150 | ~19.23% | H₂O | Na₂[PtCl₆] |

| Decomposition | > 300 | ~25.45% | Cl₂ | 2NaCl + Pt |

Note: The temperature ranges and specific mass losses for the decomposition step are estimations based on related compounds and require experimental verification for Na₂[PtCl₆]·6H₂O.

Experimental Protocol: TGA/DTA Analysis

A detailed, self-validating protocol for the TGA/DTA analysis of this compound is outlined below.

Objective: To determine the temperature ranges and mass losses associated with the dehydration and decomposition of Na₂[PtCl₆]·6H₂O.

Instrumentation: Simultaneous TGA/DTA or TGA/DSC instrument.

Materials:

-

This compound (Na₂[PtCl₆]·6H₂O)

-

High-purity nitrogen or argon gas (for inert atmosphere)

-

Dry air (for oxidizing atmosphere)

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of Na₂[PtCl₆]·6H₂O into a clean, tared TGA crucible.

-

Instrument Setup:

-

Place the sample crucible in the TGA furnace.

-

Purge the furnace with the desired gas (nitrogen or air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass (TGA) and the differential temperature or heat flow (DTA/DSC) as a function of temperature.

-

Data Analysis:

-

Determine the onset and peak temperatures for each mass loss event from the TGA and derivative thermogravimetric (DTG) curves.

-

Calculate the percentage mass loss for each step and compare it with the theoretical values for the proposed decomposition reactions.

-

Identify the nature of the thermal events (endothermic or exothermic) from the DTA/DSC curve.

-

In-Situ X-ray Diffraction (XRD)

To gain a deeper understanding of the structural transformations during decomposition, in-situ XRD is a powerful tool. This technique allows for the identification of crystalline phases present in the sample as it is heated.

Experimental Workflow: An in-situ XRD experiment would involve heating the Na₂[PtCl₆]·6H₂O sample in a high-temperature XRD chamber while continuously collecting diffraction patterns. This would enable the direct observation of the disappearance of the initial hexahydrate phase, the appearance of the anhydrous phase, any crystalline intermediates, and the final formation of sodium chloride and metallic platinum.

Visualizing the Decomposition Process

To clearly illustrate the proposed decomposition pathway and the experimental workflow for its analysis, the following diagrams are provided.

Caption: Proposed thermal decomposition pathway of this compound.

Sources

- 1. ceat.okstate.edu [ceat.okstate.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 4. Formation of Catalytically Active Nanoparticles under Thermolysis of Silver Chloroplatinate(II) and Chloroplatinate(IV) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. web.abo.fi [web.abo.fi]

- 7. Sodium hexachloroplatinate - Wikipedia [en.wikipedia.org]

- 8. Sodium Hexachloroplatinate(IV) [drugfuture.com]

- 9. mdpi.com [mdpi.com]

- 10. Page loading... [guidechem.com]

- 11. chemie-biologie.uni-siegen.de [chemie-biologie.uni-siegen.de]

- 12. cet-science.com [cet-science.com]

- 13. Laboratory X-ray Diffraction Complex for In Situ Investigations of Structural Phase Evolution of Materials under Gaseous Atmosphere [mdpi.com]

- 14. In Situ X-ray Diffraction as a Basic Tool to Study Oxide and Metal Oxide Catalysts [mdpi.com]

- 15. chemicalpapers.com [chemicalpapers.com]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to the Safe Handling of Sodium Hexachloroplatinate(IV) Hexahydrate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Inherent Risks

Sodium hexachloroplatinate(IV) hexahydrate (CAS No. 19583-77-8) is an orange, water-soluble crystalline solid that serves as a critical precursor in chemical synthesis, catalysis, and materials science.[1][2] While indispensable for many applications, its handling is accompanied by significant health risks that demand a thorough understanding and meticulous control measures. This guide moves beyond standard safety data sheet (SDS) recitation to provide a deeper, mechanistic understanding of the hazards and to establish a framework for its safe manipulation in a research and development setting. The primary health concern associated with complex halogenated platinum salts is a severe sensitization of the respiratory tract and skin, a condition often termed "platinum salt sensitivity" (PSS) or platinosis.[3] This, combined with its acute oral toxicity and severe irritant properties, necessitates the multi-layered safety approach detailed herein.

Section 1: The Mechanistic Underpinnings of Platinum Salt Toxicity

A foundational principle of laboratory safety is understanding why a substance is hazardous. For sodium hexachloroplatinate(IV), the risks are rooted in its chemical reactivity with biological macromolecules.

The Hypersensitivity Response: Platinum Salt Sensitivity (PSS)

The most significant occupational hazard is not simple irritation, but a profound allergenic response. Complex halogenated platinum salts, such as sodium hexachloroplatinate, are potent sensitizers.[3] The mechanism is believed to involve the platinum complex acting as a hapten, binding to endogenous proteins in the body. This platinum-protein conjugate is then recognized as a foreign antigen by the immune system, triggering a Type I hypersensitivity reaction.

Initial exposure may be asymptomatic, but it sensitizes the individual's immune system. Upon subsequent exposure, even to minute quantities, the immune system can launch a rapid and severe response, leading to symptoms like:

-

Respiratory Distress: Rhinitis (runny nose), wheezing, shortness of breath, and potentially severe, irreversible asthma.[3][4]

-

Dermal Reactions: Urticaria (hives) and allergic contact dermatitis.[1][5]

-

Ocular Effects: Conjunctivitis (inflammation of the eye membrane).[3]

It is critical to understand that once an individual is sensitized, any future exposure, no matter how small, can trigger an allergic reaction.[6] This underscores the necessity of preventing initial exposure through stringent engineering controls.

Acute Toxicity and Cellular Damage

Beyond sensitization, platinum salts exhibit direct cytotoxicity. While the mechanisms are most studied in the context of platinum-based chemotherapy drugs, the principles apply. Platinum complexes can form covalent cross-links with DNA, inhibiting replication and transcription, which ultimately leads to cell death (apoptosis).[4][5] This underpins the compound's classification as "Toxic if swallowed".[1][7] Ingestion can lead to severe damage to the gastrointestinal tract, with potential for systemic effects on organs like the kidneys and bone marrow.[8]

Section 2: Hazard Identification and Exposure Limits

A formal risk assessment begins with a clear summary of the hazards and the established safe exposure limits.

Table 1: Summary of Chemical Hazards

| Hazard Class | GHS Classification | Description of Risk |

| Acute Toxicity, Oral | Category 3 | Toxic if swallowed.[1][7] |

| Respiratory Sensitization | Category 1 | May cause allergy or asthma symptoms or breathing difficulties if inhaled.[9][10] |

| Skin Sensitization | Category 1 | May cause an allergic skin reaction.[1][9] |

| Eye Damage/Irritation | Category 1 | A severe eye irritant that may cause serious injury.[1][2] |

| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[4][5] |

Table 2: Occupational Exposure Limits (OELs) for Soluble Platinum Salts

| Regulatory Body | Exposure Limit (8-hour TWA) | NIOSH IDLH | Rationale and Importance for Researchers |

| OSHA (PEL) | 0.002 mg/m³ (as Pt) | Not specified | This is the legally enforceable limit in the United States. All work must be designed to stay below this concentration. |

| ACGIH (TLV) | 0.002 mg/m³ (as Pt) | Not specified | This limit is a recommendation from a health organization and reflects the concentration to which nearly all workers may be repeatedly exposed without adverse effect. It is a critical benchmark for best safety practices.[2] |

| NIOSH (REL) | 1 mg/m³ (as Pt) | 4 mg/m³ (as Pt) | The NIOSH REL is a recommended exposure limit. The IDLH (Immediately Dangerous to Life or Health) value represents a concentration from which a worker could escape without suffering irreversible health effects.[2] |

The extremely low OEL of 0.002 mg/m³ is the most critical parameter guiding handling procedures.[2][11] It is a concentration that is easily exceeded by handling the solid powder on an open bench, making the use of engineering controls non-negotiable.

Section 3: The Hierarchy of Controls: A Mandated Safety Framework

To manage the risks associated with this compound, a systematic approach based on the hierarchy of controls must be implemented. This framework prioritizes the most effective control measures.

Caption: Hierarchy of controls for managing exposure risk.

Engineering Controls (Primary Barrier)

The primary method for controlling exposure to sodium hexachloroplatinate(IV) is to handle it within a properly operating chemical fume hood designed for hazardous chemicals.[11] The fume hood physically contains the dust and vapors, pulling them away from the researcher's breathing zone and ensuring the ambient concentration remains well below the 0.002 mg/m³ OEL.

Administrative Controls (Procedural Safeguards)

These are the work practices and procedures that reinforce safety:

-

Standard Operating Procedures (SOPs): All personnel must be trained on a detailed, written SOP for handling this compound.

-

Access Control: Clearly designate areas where the compound is stored and handled. Restrict access to trained and authorized personnel only.

-

Hygiene: Prohibit eating, drinking, or smoking in the laboratory.[7] Always wash hands thoroughly after handling the material, even if gloves were worn.[11]

Personal Protective Equipment (PPE) (Final Barrier)

PPE is essential but must never be used as the primary means of protection. It is the last line of defense should engineering or administrative controls fail.

-

Eye/Face Protection: Chemical splash goggles and a face shield are mandatory to protect against splashes and accidental dust dispersion.

-

Skin Protection: A lab coat and disposable nitrile gloves are required. Contaminated gloves must be removed and disposed of properly.[9]

-

Respiratory Protection: In addition to a fume hood, a NIOSH-approved respirator with particulate filters (e.g., N95 or higher) may be required for certain high-risk procedures like cleaning large spills.[12]

Section 4: Experimental Protocol for Safe Laboratory Handling

This protocol outlines the essential steps for safely weighing and preparing a solution of this compound.

Objective: To accurately weigh 100 mg of the compound and prepare a 10 mg/mL aqueous solution while maintaining exposure well below the OEL.

Materials:

-

This compound

-

Deionized water

-

Spatula

-

Weigh paper or boat

-

Volumetric flask with stopper

-

Beaker for waste

Required Controls:

-

Certified Chemical Fume Hood

-

Analytical Balance (located inside the fume hood if possible, or in close proximity)

-

PPE: Safety goggles, face shield, lab coat, nitrile gloves

Procedure:

-

Preparation and Pre-Work Check:

-

Don all required PPE.

-